ホモプテロカルピン

概要

説明

ホモプテロカルピンは、その多様な生物活性から大きな関心を集めているイソフラボノイド化合物です。 これは主に、カナビリア・リネアタやプテロカルプス・エリナセウスなどの植物から単離されています 。 ホモプテロカルピンは、ヒトモノアミンオキシダーゼ-B (hMAO-B) に対する強力な阻害活性で知られており、神経学研究において重要な化合物となっています .

科学的研究の応用

Homopterocarpin has a wide range of scientific research applications:

作用機序

ホモプテロカルピンは、主にヒトモノアミンオキシダーゼ-B (hMAO-B) の阻害によってその効果を発揮します。 これは、酵素の活性部位に結合してモノアミン神経伝達物質の分解を防ぐ、競合的かつ可逆的な阻害剤として作用します 。 この阻害は、ドーパミンなどの神経伝達物質のレベル上昇につながり、神経疾患の症状を軽減するのに役立ちます .

生化学分析

Biochemical Properties

Homopterocarpin is a competitive reversible inhibitor of human monoamine oxidase-B (hMAO-B) with an IC50 and a Ki of 0.72 and 0.21 μM for hMAO-B, respectively . This suggests that Homopterocarpin interacts with the enzyme hMAO-B, inhibiting its activity in a reversible manner.

Cellular Effects

Homopterocarpin has been shown to have hepatoprotective effects, particularly in the context of acetaminophen-induced oxidative stress and liver damage . It has also been found to exhibit non-toxicity to normal (MDCK) and cancer (HL-60) cells and moderate toxicity to neuroblastoma (SH-SY5Y) cells .

Molecular Mechanism

The molecular mechanism of Homopterocarpin involves its interaction with hMAO-B. As a competitive reversible inhibitor, it binds to the active site of the enzyme, preventing the binding of the enzyme’s natural substrate .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of Homopterocarpin in laboratory settings are limited, it has been used in studies over a period of 5 consecutive days, suggesting its stability over this timeframe .

Dosage Effects in Animal Models

In animal models, Homopterocarpin has been administered at varying dosages (25-, 50-, and 75 mg/kg) to study its hepatoprotective effects . Specific threshold effects or toxic effects at high doses have not been reported.

Metabolic Pathways

Its role as an inhibitor of hMAO-B suggests it may influence the metabolism of monoamines .

準備方法

合成経路と反応条件

ホモプテロカルピンは、不斉水素化反応 (ATH) によって合成できます。 この方法では、イソフラボンをプテロカルパンに変換し、ホモプテロカルピンを含みます 。反応条件としては、一般的に特定の温度と圧力条件下で触媒と水素供与体を使用します。

工業生産方法

ホモプテロカルピンの工業生産は、植物源からの抽出によって実現できます。 例えば、スワインソニア・サルスラからホモプテロカルピンを抽出する方法には、植物材料の乾燥と粉砕、加熱還流抽出、ろ過、エタノール回収、結晶化など、いくつかのステップが含まれます 。この方法は、最終生成物の高純度を保証します。

化学反応の分析

反応の種類

ホモプテロカルピンは、酸化、還元、置換などの様々な化学反応を起こします。これらの反応は、化合物の生物活性を高めたり、その特性を研究したりするために不可欠です。

一般的な試薬と条件

ホモプテロカルピンを含む反応で使用される一般的な試薬には、酸化剤、還元剤、触媒などがあります。温度、圧力、溶媒などの特定の条件は、目的の反応と目標生成物によって異なります。

主要な生成物

ホモプテロカルピンの反応から生成される主要な生成物には、様々な生物活性を示す様々な誘導体が含まれます。 例えば、ホモプテロカルピンの酸化は、抗酸化作用が強化された化合物の形成につながる可能性があります .

科学研究への応用

ホモプテロカルピンは、幅広い科学研究への応用を持っています。

類似化合物との比較

ホモプテロカルピンは、メディカルピンやプルネチンなどの他のイソフラボノイドと比較されることがよくあります。 これらの化合物はすべてhMAO-Bに対して阻害活性を持っていますが、ホモプテロカルピンは、芳香環の特定の位置にメトキシ基が存在するなど、その特有の構造的特徴によってユニークです 。この構造的な独自性は、その独特の生物活性と選択性に貢献しています。

類似化合物のリスト

- メディカルピン

- プルネチン

- プテロカルピン

- 3,9-ジヒドロキシプテロカルパン

- ベスティتول

ホモプテロカルピンのユニークな特性と多様な応用は、様々な科学研究分野において重要な化合物となっています。特に神経疾患や肝疾患の治療における医学分野での可能性は、製薬業界におけるその重要性を強調しています。

生物活性

Homopterocarpin, a member of the isoflavonoid class of compounds, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

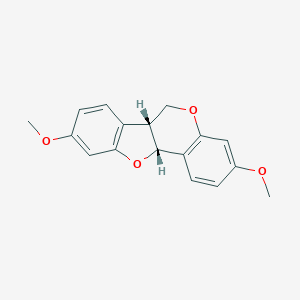

Chemical Structure and Properties

Homopterocarpin is characterized by its unique chemical structure, which includes multiple methoxy groups that contribute to its biological activity. Its molecular formula is , and it is often isolated from various plant sources, notably Pterocarpus erinaceus and Canavalia lineata.

1. Inhibitory Effects on Monoamine Oxidase (MAO)

Homopterocarpin has been identified as a potent inhibitor of human monoamine oxidase B (hMAO-B), with an IC50 value of 0.72 µM, indicating significant potential for treating neurological disorders. It exhibits a selectivity index (SI) of 2.07, suggesting that while it is less selective than some other compounds, it still holds promise as a therapeutic agent for conditions like depression and Parkinson's disease .

Table 1: MAO Inhibition Potency of Homopterocarpin Compared to Other Compounds

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| Homopterocarpin | 0.72 | 2.07 |

| Medicarpin | 0.45 | 44.2 |

| Prunetin | 2.49 | - |

2. Antioxidant Activity

Research indicates that homopterocarpin exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity has been linked to potential hepatoprotective effects, making it a candidate for liver health applications .

3. Anticancer Properties

Homopterocarpin has shown promising results in various cancer models. Studies have reported its ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo. The compound's mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation .

4. Antimicrobial and Antiparasitic Activities

Recent studies have highlighted the antimicrobial properties of homopterocarpin against several pathogens, including Plasmodium species responsible for malaria. It demonstrated significant antiplasmodial activity, suggesting its potential use in treating malaria . Additionally, it has been shown to possess antifungal properties against anthracnose-causing species .

Case Studies

- Neuroprotective Effects : In a study involving scopolamine-induced memory impairment in mice, homopterocarpin administration led to improved memory recovery and demonstrated neuroprotective effects against oxidative damage in cerebral microvascular endothelial cells .

- Hepatoprotective Study : In vitro assays indicated that homopterocarpin could protect liver cells from damage induced by toxic agents, reinforcing its role as a hepatoprotective agent .

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding affinities of homopterocarpin with target proteins such as hMAO-A and hMAO-B. The compound exhibited favorable binding interactions with these enzymes, further supporting its role as an effective inhibitor .

Table 2: Binding Affinity of Homopterocarpin with Target Proteins

| Target Protein | Binding Affinity (kcal/mol) |

|---|---|

| hMAO-A | -7.7 |

| hMAO-B | -7.9 |

特性

IUPAC Name |

(6aR,11aR)-3,9-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-18-10-4-6-13-15(7-10)20-9-14-12-5-3-11(19-2)8-16(12)21-17(13)14/h3-8,14,17H,9H2,1-2H3/t14-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPGIGLKLCFOWDN-YOEHRIQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)[C@@H]3COC4=C([C@@H]3O2)C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10976040 | |

| Record name | 3,9-Dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c][1]benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10976040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606-91-7 | |

| Record name | 6H-Benzofuro(3,2-c)(1)benzopyran, 6aalpha,11aalpha-dihydro-3,9-dimethoxy-, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,9-Dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c][1]benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10976040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。